Cinnoline-8-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
cinnoline-8-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-3-1-2-6-4-5-11-12-8(6)7/h1-5H,(H2,10,13) |
InChI Key |
VXOASANYSIWPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cinnoline 8 Carboxamide and Its Chemical Precursors
Strategic Approaches to Cinnoline (B1195905) Core Construction
The construction of the cinnoline scaffold has been an area of intense research, leading to the development of numerous synthetic routes. nih.gov These strategies can be broadly categorized based on the key bond-forming steps and the nature of the starting materials.
Modified Richter Syntheses and Mechanistic Insights
The Richter cinnoline synthesis, first reported in 1883, is a classical method for forming the cinnoline ring system. researchgate.netwikipedia.org The original reaction involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes cyclization. drugfuture.com Over the years, this method has been modified and studied to improve its scope and efficiency.
The general mechanism of the Richter synthesis involves the intramolecular cyclization of an arenediazonium salt derived from an o-alkynyl-substituted aniline (B41778). researchgate.net The reaction of 2-alkynylbenzenediazonium salts can lead to the formation of 4-hydroxycinnolines. researchgate.net A proposed alternative pathway suggests the initial formation of a 4-halocinnoline intermediate, which subsequently hydrolyzes to the corresponding 4-hydroxycinnoline. researchgate.net This deeper understanding of the reaction mechanism has enabled the targeted synthesis of various 4-substituted cinnolines, including 4-bromo and 4-chloro derivatives. researchgate.net
Metal-Catalyzed Cyclization and Annulation Reactions
Transition-metal catalysis has emerged as a powerful tool in organic synthesis, offering novel and efficient pathways for the construction of complex molecular architectures like the cinnoline core. eurekaselect.com These methods often proceed via C-H activation, offering high atom economy and regioselectivity. chemrxiv.org
Ruthenium(II) catalysis has been effectively employed in C-H activation/annulation reactions to construct heterocyclic systems. nih.govnih.gov While specific examples for the direct synthesis of Cinnoline-8-carboxamide using this method are not prevalent in the reviewed literature, the underlying principles are highly relevant. Ruthenium catalysts can facilitate the coupling of various substrates, such as chromones with maleimides, through C-H activation at a specific position. nih.gov This type of transformation highlights the potential for developing analogous methods for cinnoline synthesis, likely involving a directed C-H activation on a suitably substituted benzene (B151609) ring followed by annulation with a nitrogen-containing coupling partner.
Iridium(III) catalysts are known to promote C-H activation and subsequent annulation reactions to form heterocyclic compounds. nih.gov For instance, the synthesis of benzimidazoles has been achieved through an Ir(III)-catalyzed reaction of aniline derivatives with dioxazolones under redox-neutral conditions. nih.gov This process involves a C-H activation-amidation-cyclization cascade. The application of similar iridium-catalyzed methodologies to appropriately designed precursors could provide a novel and efficient route to the cinnoline core. The enantioselective hydrogenation of β-amino ketones to chiral γ-amino alcohols using iridium catalysts also showcases the versatility of this metal in synthesizing complex molecules. nih.gov
Rhodium(III) catalysis has been successfully utilized for the direct oxidative C-H functionalization and annulation of various aromatic compounds. nih.govrsc.orgnih.gov A notable example is the Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds, which proceeds through a tandem C-H activation and C-N bond formation strategy. nih.gov This approach offers a direct route to the cinnoline scaffold. The catalytic cycle typically involves C-H activation of the arene, insertion of the coupling partner (like an alkene or alkyne), and subsequent reductive elimination to afford the annulated product. The ability to control selectivity in mono- versus di-olefination reactions by solvent choice further underscores the utility of this catalytic system. rsc.org
Azo-Povarov Reaction in Fused Cinnoline Synthesis
A recent and innovative approach to the synthesis of fused cinnoline derivatives is the azo-Povarov reaction. chemrxiv.orgrsc.orgresearchgate.net This reaction is a type of [4+2] cycloaddition where an N-carbonyl aryldiazene acts as the 4π-electron component. rsc.orgacs.org
A scandium(III) triflate-catalyzed version of the azo-Povarov reaction has also been developed, involving the [4+2] annulation of N-carbonyl aryldiazenes with cyclopentadiene. acs.org This catalyzed approach provides rapid access to a range of cinnoline derivatives in moderate to good yields. acs.org
Intramolecular Cyclization Strategies for Cinnoline Formation
The formation of the cinnoline ring system is a critical first step in the synthesis of this compound. Intramolecular cyclization reactions are a common and effective method for constructing this bicyclic heterocycle. These strategies often involve the formation of a new nitrogen-nitrogen or carbon-carbon bond to close the pyridazine (B1198779) ring onto a benzene scaffold.
One prominent method is the cyclization of ortho-substituted phenylhydrazones. For instance, the cyclization of hydrazones derived from ortho-aminoacetophenones can yield 4-hydroxycinnolines, which can be further modified. A review of synthetic methods highlights the versatility of using arylhydrazones and arylhydrazines as precursors, allowing for a variety of substituents on the resulting cinnoline ring. rsc.orgresearchgate.net
More recently, transition-metal-free intramolecular redox cyclization reactions have been developed. A notable example is the reaction of 2-nitrobenzyl alcohol with benzylamine, which proceeds through a cascade of reactions including intramolecular redox reaction, condensation, isomerization, cyclization, and aromatization to form substituted cinnolines. rsc.orgnih.gov This method offers an efficient route to the cinnoline core under relatively mild conditions. The general mechanism involves the in situ formation of a 2-nitrosobenzaldehyde intermediate, which then reacts with the amine to initiate the cyclization cascade. rsc.orgnih.gov
The choice of the cyclization strategy can be influenced by the desired substitution pattern on the final molecule. For the synthesis of this compound, a precursor with a suitable functional group at the position that will become C-8 of the cinnoline ring is required.
Table 1: Comparison of Intramolecular Cyclization Strategies for Cinnoline Synthesis
| Method | Precursors | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| Transition-metal-free redox cyclization | 2-Nitrobenzyl alcohol, Benzylamine | CsOH·H₂O, EtOH/H₂O, 100 °C | Up to 81% | rsc.orgnih.gov |
| Classical Friedel-Crafts type cyclization | Substituted phenyl hydrazono cyano acetamide | Anhydrous AlCl₃, Chlorobenzene, Reflux | - |
Regioselective Introduction of the Carboxamide Group at the C-8 Position
Direct and regioselective introduction of a carboxamide group at the C-8 position of an unsubstituted cinnoline is challenging. Therefore, a more practical approach involves the synthesis of an 8-substituted cinnoline precursor, which can then be converted to the desired carboxamide. Key precursors for this strategy include 8-halocinnolines and 8-aminocinnolines.
Synthesis via 8-Halocinnoline:
An 8-halocinnoline, such as 8-bromocinnoline, is a versatile intermediate. The halogen at the C-8 position can be transformed into a carboxamide group through palladium-catalyzed carbonylation. This reaction typically involves treating the 8-halocinnoline with carbon monoxide and an amine in the presence of a palladium catalyst and a suitable ligand. The use of ligands like Xantphos has been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure. rug.nl The resulting ester or carboxylic acid can then be converted to the primary amide through standard amidation procedures.
The synthesis of the 8-halocinnoline precursor itself can be achieved through a Sandmeyer-type reaction starting from 8-aminocinnoline. nih.gov
Synthesis via 8-Aminocinnoline:
Alternatively, 8-aminocinnoline can serve as the key precursor. The amino group can be converted to a carboxamide through a two-step process: diazotization to form a diazonium salt, followed by cyanation (e.g., using a Sandmeyer reaction with CuCN) to introduce a nitrile group. Subsequent hydrolysis of the nitrile will yield the carboxylic acid, which can then be amidated.
A more direct approach from 8-aminocinnoline would be its conversion to 8-iodocinnoline, followed by a palladium-catalyzed aminocarbonylation.
The synthesis of 8-aminocinnoline is typically achieved through the reduction of 8-nitrocinnoline.
Cross-Coupling Strategies:
Modern cross-coupling reactions offer powerful tools for the regioselective formation of C-N bonds. The Buchwald-Hartwig amination allows for the direct coupling of an amine with an aryl halide. rug.nlwikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net In this context, an 8-halocinnoline could be directly coupled with a protected ammonia (B1221849) equivalent or a suitable amine, followed by functional group manipulation to yield the carboxamide. Similarly, the Ullmann condensation provides a copper-catalyzed alternative for the formation of the C8-N bond. wikipedia.orgmagtech.com.cnorganic-chemistry.orgnih.govresearchgate.net
Table 2: Potential Strategies for C-8 Carboxamide Introduction
| Precursor | Key Transformation | Reagents/Catalysts | Subsequent Steps | References |
|---|---|---|---|---|
| 8-Bromocinnoline | Palladium-catalyzed carbonylation | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), CO, Amine | - | rug.nl |
| 8-Aminocinnoline | Diazotization followed by cyanation | NaNO₂, HCl; CuCN | Hydrolysis and amidation | nih.gov |
| 8-Bromocinnoline | Buchwald-Hartwig amination | Pd catalyst, Ligand (e.g., BINAP), Base | Functional group manipulation | wikipedia.orgorganic-chemistry.orgresearchgate.net |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The choice of solvent and catalyst is paramount in optimizing the synthesis of this compound, both in the initial cyclization and the subsequent functionalization steps.
In the transition-metal-free synthesis of the cinnoline core from 2-nitrobenzyl alcohol and benzylamine, a mixture of ethanol (B145695) and water (2:1) was found to be the optimal solvent system, affording a yield of 81%. rsc.orgnih.gov Other solvent systems such as isopropanol/water, methanol/water, and dioxane/water resulted in lower yields. The base also plays a crucial role, with cesium hydroxide (B78521) monohydrate (CsOH·H₂O) providing superior results compared to other bases like potassium hydroxide. rsc.orgnih.gov
For the proposed palladium-catalyzed carbonylation of an 8-halocinnoline, the choice of ligand is critical. Bidentate phosphine (B1218219) ligands like Xantphos are known to be effective in promoting the carbonylation of aryl bromides under atmospheric pressure of carbon monoxide. rug.nl In Buchwald-Hartwig amination reactions, the development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the substrate scope and improving reaction efficiency. rug.nlwikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net Similarly, in Ullmann-type couplings, the use of ligands such as amino acids or 1,10-phenanthroline (B135089) can significantly accelerate the reaction. wikipedia.orgmagtech.com.cnorganic-chemistry.orgnih.govresearchgate.net
Catalytic direct amidation of a potential cinnoline-8-carboxylic acid intermediate can be achieved using various catalysts, including boronic acid derivatives and triarylsilanols. catalyticamidation.infomdpi.comnih.gov These catalysts activate the carboxylic acid towards nucleophilic attack by the amine, avoiding the need for stoichiometric activating agents.
Temperature is a critical parameter in the intramolecular cyclization reactions to form the cinnoline ring. In the transition-metal-free synthesis from 2-nitrobenzyl alcohol, a reaction temperature of 100 °C was found to be optimal. rsc.orgnih.gov Both increasing and decreasing the temperature from this point led to a decrease in the reaction yield. rsc.orgnih.gov The effect of temperature can be complex, influencing not only the reaction rate but also the stability of intermediates and the prevalence of side reactions. In some cyclization reactions, temperature can even control the regioselectivity of the ring closure. researchgate.net
While many modern synthetic methods are designed to be performed at atmospheric pressure for operational simplicity, pressure can be a useful parameter to optimize, particularly in reactions involving gases like carbon monoxide in carbonylation reactions. However, the development of catalysts that are efficient at atmospheric pressure is a key goal in modern synthetic chemistry. rug.nl
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.netcem.comlew.ro In the context of cinnoline synthesis, microwave-assisted methods have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. rsc.orgnih.gov For instance, the multi-component synthesis of functionalized cinnolines has been successfully achieved under controlled microwave heating, leading to high yields in short reaction times. nih.gov The use of microwave irradiation can also be beneficial in the proposed functionalization steps, such as palladium-catalyzed cross-coupling reactions.
Greener Solvents:
The choice of solvent is a key consideration in green chemistry. The use of water or ethanol/water mixtures as reaction solvents, as seen in some cinnoline syntheses, is a significant step towards a more environmentally benign process. rsc.orgnih.gov Research into solvent-free reaction conditions, where the reaction is carried out in the neat state or on a solid support, is also a promising area. researchgate.netcem.com
Catalysis:
The use of catalysts, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. The catalytic methods discussed for the introduction of the C-8 carboxamide group, such as palladium-catalyzed carbonylation and amination, and catalytic amidation of carboxylic acids, all contribute to a greener synthetic route by reducing waste. rug.nlwikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.netcatalyticamidation.infomdpi.comnih.gov
A one-pot, microwave-assisted green synthesis of cinnoline derivatives has been reported inside natural sporopollenin (B1173437) microcapsules, which act as microreactors. rsc.org This approach combines the benefits of microwave heating with a biocompatible and renewable support.
Chemical Reactivity and Derivatization Strategies of Cinnoline 8 Carboxamide
Functional Group Transformations and Side-Chain Modifications
The carboxamide group and the cinnoline (B1195905) nucleus itself offer multiple avenues for functional group transformations and the introduction of diverse side chains. These modifications are often pursued to modulate the physicochemical properties and biological activity of the parent compound.
The amide moiety is a key handle for derivatization. For instance, the nitrogen atom of a primary carboxamide can be substituted to generate secondary or tertiary amides. While direct N-alkylation can be challenging, these derivatives are more commonly accessed by synthesizing the Cinnoline-8-carboxylic acid and then coupling it with a desired primary or secondary amine. The essential role of the C-terminal amide group in regulating the binding and properties of bioactive molecules has been demonstrated in peptide chemistry, suggesting that modifications to the carboxamide of cinnoline-8-carboxamide could significantly impact its biological profile. nih.gov
Furthermore, extensive research has been conducted on modifying other positions of the cinnoline ring, particularly for cinnoline-3-carboxamide and 4-aminocinnoline derivatives. These strategies can be extrapolated to the this compound scaffold. For example, various five- or six-membered heterocycles (such as thiophene, furan, pyrazole, imidazole, and piperazine) have been introduced at the 4-amino group of a cinnoline-3-carboxamide core to generate compounds with a range of biological activities. nih.gov Similarly, condensation reactions can be employed to append new functionalities. A notable example is the condensation of p-amino-benzene sulphonyl chloride with 4-amino cinnoline-3-carboxamides to produce cinnoline sulphonamide derivatives. nih.gov This highlights a strategy where the core cinnoline amide structure is elaborated with other pharmacologically relevant moieties to achieve potential synergistic effects. nih.gov
A summary of potential side-chain modifications based on analogous cinnoline systems is presented below.
| Position of Modification | Type of Modification | Example Substituent/Reagent | Resulting Structure | Reference |
| 4-Position (analogous) | Substitution with heterocycles | Thiophene, Furan, Pyrazole, Piperazine | 4-Heterocyclyl-cinnoline-carboxamide | nih.gov |
| 4-Position (analogous) | Condensation | p-Amino-benzene sulphonyl chloride | 4-(p-aminophenyl sulfonamido)-cinnoline-carboxamide | nih.gov |
| 8-Carboxamide | Hydrolysis | Acid/Base | Cinnoline-8-carboxylic acid | |
| 8-Carboxamide | Amide Coupling | Primary/Secondary Amine | N-Substituted-cinnoline-8-carboxamide | |
| 8-Carboxamide | Reduction | LiAlH4 or similar | Cinnoline-8-methanamine |
Directed Ortho-Metalation and Electrophilic Substitution Reactions
The regioselective introduction of substituents onto the carbocyclic ring of this compound is achievable through directed ortho-metalation (DoM) and electrophilic aromatic substitution.
The N,N-disubstituted carboxamide group is a powerful directed metalation group (DMG). nih.govunblog.fr In the case of this compound (assuming it is an N,N-dialkyl derivative for this reaction), treatment with a strong base like an alkyllithium or a lithium amide would lead to deprotonation at the C-7 position, which is ortho to the directing carboxamide group. nih.govunblog.fr The process involves the coordination of the lithium base to the carbonyl oxygen, facilitating the regioselective removal of the adjacent proton. nih.gov This generates a lithiated intermediate that can be quenched with various electrophiles (e.g., alkyl halides, aldehydes, ketones, CO2, silyl (B83357) halides) to install a new substituent specifically at the C-7 position. The mechanism of DoM for N,N-dialkyl-2-biphenyl carboxamides has been studied, proposing an initial amide-base complexation that leads to the site-selective lithiation. acs.orgnih.gov
Electrophilic aromatic substitution on the cinnoline ring system, much like in quinolines and isoquinolines, is expected to occur preferentially on the benzenoid ring rather than the electron-deficient pyridazine (B1198779) ring. pnrjournal.comquimicaorganica.org The pyridazine portion deactivates the entire molecule towards electrophilic attack, but the carbocyclic ring remains the more reactive of the two. quimicaorganica.org For quinoline (B57606), substitution occurs at positions 5 and 8. reddit.com By analogy for cinnoline, electrophilic attack is predicted to favor positions 5 and 7, as these positions are ortho and para to the activating influence of the fused benzene (B151609) ring and avoid the deactivating effect of the adjacent pyridazine nitrogen atoms. The stability of the resulting cationic intermediate (Wheland intermediate) dictates this regioselectivity. quimicaorganica.org
| Reaction Type | Position of Substitution | Reagents | Product | Reference |
| Directed Ortho-Metalation (DoM) | C-7 | 1. s-BuLi/TMEDA; 2. Electrophile (E+) | 7-E-Cinnoline-8-carboxamide | nih.govunblog.fr |
| Nitration | C-5 and C-7 | HNO3/H2SO4 | 5-Nitro- and 7-Nitro-cinnoline-8-carboxamide | quimicaorganica.org |
| Halogenation | C-5 and C-7 | Br2/FeBr3 | 5-Bromo- and 7-Bromo-cinnoline-8-carboxamide | quimicaorganica.org |
| Sulfonation | C-5 and C-7 | Fuming H2SO4 | This compound-5-sulfonic acid | quimicaorganica.org |
Formation of Polycyclic Cinnoline Derivatives
The this compound framework can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. These reactions typically involve the formation of new rings fused to the parent cinnoline structure.
One common strategy involves the intramolecular cyclization of a pre-functionalized cinnoline. For example, if a suitable side chain is introduced at the C-7 position (via DoM as described above), a subsequent cyclization reaction could form a new ring fused across the 7- and 8-positions. The synthesis of dibenzo[de,h]cinnoline derivatives has been reported, demonstrating the feasibility of constructing elaborate polycyclic systems from cinnoline precursors. nih.gov
Tandem reactions provide an efficient route to polycyclic structures. For instance, a Cu-catalyzed tandem N-arylation reaction has been used to construct dihydrobenzo[c]cinnoline derivatives. scispace.com Another approach involves the synthesis of pyrrolo[1,2-b]cinnolines starting from 2-nitrobenzaldehydes, which involves an intramolecular alkylation of an azo group. scispace.com These methods showcase how the inherent reactivity of the cinnoline core and its precursors can be harnessed to build molecular complexity. The synthesis of pyrazolo[4,3-c]cinnoline derivatives has also been achieved, indicating that annulation can occur across the N-N bond of the pyridazine ring. nih.gov
| Polycyclic System | Synthetic Strategy | Key Precursor | Reference |
| Dibenzo[c,h]cinnolines | Intramolecular cyclization | Substituted biaryls | nih.gov |
| Pyrazolo[4,3-c]cinnolines | Condensation/Cyclization | Cinnoline with pyrazoline ring | nih.gov |
| Pyrrolo[1,2-b]cinnolines | Intramolecular alkylation | Cinnoline with secondary allyl alcohol | scispace.com |
| Dihydrobenzo[c]cinnolines | Tandem N-arylation | Phthalhydrazides and cyclic iodonium (B1229267) salts | scispace.com |
| 4,5,9,10-tetra-azapyrene | Multi-step synthesis/cyclization | Benzo[c]cinnoline derivatives | rsc.org |
Stereoselective Synthesis of Chiral this compound Analogues
The development of enantiomerically pure or enriched chiral compounds is a cornerstone of modern drug discovery. Stereoselective synthesis of this compound analogues can be achieved by introducing chirality either on the cinnoline nucleus or, more commonly, on a side chain appended to the molecule.
There are several established strategies for achieving stereoselectivity. alchemyst.co.uk
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, a chiral amine could be used in an amide coupling reaction with Cinnoline-8-carboxylic acid to yield a chiral N-substituted-cinnoline-8-carboxamide. The chirality is transferred directly from the starting material to the final product.
Chiral Auxiliaries: A temporary chiral group can be attached to the cinnoline precursor to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: A chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) can be used to favor the formation of one enantiomer over the other. For instance, an asymmetric reduction of a ketone on a side chain or an asymmetric alkylation could install a stereocenter with high enantiomeric excess.
Diastereoselective Reactions: If a stereocenter already exists in the molecule, it can influence the stereochemical outcome of a new stereocenter being formed. The stereoselective synthesis of complex fused heterocycles with multiple stereocenters has been demonstrated through cascade reactions where the stereochemistry is controlled in a stepwise manner. rsc.org A one-pot, two-step aza-Michael/Michael/Michael process has been used to construct chiral hydrophenanthridines with high enantioselectivity (83–99% ee). acs.org Such complex cascade strategies could potentially be adapted to create intricate chiral scaffolds based on the cinnoline core.
The separation of enantiomers using chiral chromatography (e.g., chiral HPLC) is also a viable method for obtaining stereochemically pure compounds, as demonstrated in the synthesis of chiral aza-boraspirobifluorenes. nih.gov
Chemo- and Regioselective Post-Synthetic Functionalization
Post-synthetic functionalization refers to the modification of an already assembled molecular scaffold. For a molecule like this compound, which possesses multiple distinct reactive sites, achieving chemo- and regioselectivity is paramount. This involves selecting reagents and conditions that will target a specific functional group or position while leaving others untouched.
Modern synthetic methods offer powerful tools for such selective transformations. Transition metal-catalyzed C-H activation is a prime strategy for the regioselective functionalization of heterocycles like quinolines, and by extension, cinnolines. nih.gov By choosing the appropriate metal catalyst and directing group, one can selectively functionalize specific C-H bonds. For this compound, the carboxamide itself can direct C-H activation to the C-7 position.
Dearomative functionalization represents another advanced strategy. For example, a dearomative hydroboration of quinolines has been shown to regioselectively introduce boron onto the heterocyclic ring. nih.gov This transforms the aromatic system into a more functionalized, non-aromatic structure, where the newly introduced boron group and alkene can serve as handles for a wide array of subsequent transformations. nih.gov
Chemoselectivity can be controlled by exploiting the different reactivity of the functional groups present. For example, the amide bond of the carboxamide group is generally less reactive towards nucleophiles than an ester or an acyl chloride. Therefore, a reaction could be performed on a different part of the molecule without affecting the C-8 carboxamide. Similarly, the pyridazine nitrogens are nucleophilic and can be selectively alkylated or oxidized under specific conditions, leaving the rest of the molecule intact. The ability to perform selective exchanges, such as a halogen/metal exchange on a polyhalogenated scaffold, further expands the toolkit for precise post-synthetic modification. scite.ai
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. For Cinnoline-8-carboxamide, a suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.
2D NMR Techniques for Connectivity and Stereochemical Assignment
Two-dimensional NMR techniques are indispensable for unraveling complex molecular structures. For this compound, the following would be critical:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the assignment of protons on the cinnoline (B1195905) ring system. The connectivity between adjacent protons, for instance, between H-5, H-6, and H-7, would be clearly established.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of the carbon atoms of the cinnoline ring based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It would be crucial for identifying the quaternary carbons of the cinnoline ring and, most importantly, for confirming the position of the carboxamide group at C-8 by observing correlations from the protons on the benzene (B151609) moiety (e.g., H-7) to the carbonyl carbon of the carboxamide.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close in proximity, providing insights into the molecule's conformation and stereochemistry. For this compound, NOESY could reveal the spatial relationship between the carboxamide protons and the proton at the H-7 position.
A hypothetical data table for the expected NMR signals of this compound, based on known data for similar cinnoline derivatives, is presented below. It is important to note that these are predicted values and await experimental verification.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-3 | ~9.0 | ~148 |
| C-4 | ~7.8 | ~125 |
| C-4a | - | ~128 |
| C-5 | ~7.9 | ~130 |
| C-6 | ~7.7 | ~129 |
| C-7 | ~8.2 | ~120 |
| C-8 | - | ~135 |
| C-8a | - | ~150 |
| C=O | - | ~168 |
| NH₂ | ~7.5 (broad) | - |
Solid-State NMR for Polymorph Analysis
Should this compound exhibit polymorphism (the ability to exist in multiple crystalline forms), solid-state NMR (ssNMR) would be a powerful tool for its analysis. Unlike solution-state NMR, ssNMR provides information about the molecule in its solid, crystalline state. Each polymorph would be expected to give a distinct ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions within the crystal lattice. This technique is particularly valuable when single crystals suitable for X-ray diffraction are difficult to obtain.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, offering definitive proof of its connectivity and conformation in the solid state.
Crystal Packing and Intermolecular Interactions
The analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. The carboxamide group, with its N-H and C=O moieties, would be expected to be a primary site for hydrogen bonding, potentially forming dimers or extended networks that stabilize the crystal structure. The planar cinnoline ring system could also participate in π-π stacking interactions.
Conformational Analysis in the Solid State
An X-ray structure would reveal the specific conformation adopted by this compound in the solid state. Of particular interest would be the torsion angle between the plane of the cinnoline ring and the carboxamide group. This conformation is influenced by a balance of intramolecular steric effects and intermolecular packing forces.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
For this compound, key expected vibrational frequencies would include:
| Functional Group | Expected IR/Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H (amide) | 3400-3200 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C=O (amide) | 1680-1630 | Stretching (Amide I band) |
| C=N, C=C (aromatic) | 1600-1450 | Ring Stretching |
| N-H (amide) | 1640-1550 | Bending (Amide II band) |
The precise positions of these bands, particularly the N-H and C=O stretching frequencies, would be sensitive to the extent of hydrogen bonding in the solid state, providing further insights into intermolecular interactions.
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition and for gaining insights into its structural framework through the analysis of fragmentation patterns.
In the analysis of this compound, HRMS provides an accurate mass measurement, which is crucial for confirming its molecular formula. The high resolving power of modern mass spectrometers allows for the differentiation of molecules with very similar masses, ensuring a high degree of confidence in the assigned elemental composition.
Upon ionization, typically through electrospray ionization (ESI), the this compound molecule forms a protonated species, [M+H]⁺. The exact mass of this ion is then measured and compared to the theoretically calculated mass for the proposed formula, C₉H₇N₃O.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O |
| Theoretical Monoisotopic Mass | 173.0589 u |
| Protonated Ion [M+H]⁺ | C₉H₈N₃O⁺ |
| Theoretical Mass of [M+H]⁺ | 174.0667 u |
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Postulated Fragment Structure |
|---|---|---|---|
| 174.0667 | NH₃ | 157.0399 | [C₉H₅N₂O]⁺ |
| 174.0667 | CO | 146.0604 | [C₈H₈N₃]⁺ |
| 157.0399 | CO | 129.0449 | [C₈H₅N₂]⁺ |
Chiroptical Spectroscopy for Chirality Assessment (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy techniques are vital for the study of chiral molecules, which are non-superimposable on their mirror images. Electronic Circular Dichroism (ECD) is a powerful method within this category that measures the differential absorption of left and right circularly polarized light by a chiral molecule. While this compound itself is achiral, its derivatives can be chiral, and ECD becomes an essential tool for determining their absolute configuration.
If a chiral center is introduced into the this compound scaffold, the resulting molecule will interact with circularly polarized light to produce a unique ECD spectrum. This spectrum serves as a fingerprint for a specific stereoisomer.
The determination of the absolute configuration of a chiral derivative of this compound typically involves a comparative analysis of the experimental ECD spectrum with spectra generated through quantum chemical calculations. nih.gov A strong correlation between the experimental and a calculated spectrum for a particular stereoisomer allows for the unambiguous assignment of its three-dimensional structure. This approach is particularly valuable when crystallographic methods are not feasible. The chromophoric cinnoline system is expected to produce distinct signals in the ECD spectrum, making it a sensitive probe for stereochemical changes.
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of molecules. However, specific research applying these methods to Cinnoline-8-carboxamide is scarce.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the prediction of molecular geometry and reactivity. While DFT studies have been conducted on the broader class of cinnoline (B1195905) derivatives, specific data on the electronic structure and reactivity parameters for this compound, such as its HOMO-LUMO gap, electrostatic potential maps, and Fukui functions, are not documented in available research.
Ab Initio Calculations for Thermochemical Properties
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to determine various thermochemical properties like the heat of formation, Gibbs free energy, and entropy. Such calculations are crucial for understanding the stability and thermodynamics of a compound. At present, there are no published ab initio studies that provide specific thermochemical data for this compound.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are frequently used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for this compound would require dedicated computational studies. The results of such studies, which would involve geometry optimization followed by the calculation of magnetic shielding tensors and vibrational modes, have not been reported in the scientific literature.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. These simulations could provide valuable information on the conformational flexibility of the carboxamide group relative to the cinnoline ring system and how the molecule interacts with different solvents. Such studies would be instrumental in understanding its behavior in biological or solution-phase environments. However, no specific MD simulation studies on this compound have been published.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational transition state analysis is a key tool for elucidating the mechanisms of chemical reactions by identifying and characterizing the transition state structures and calculating the activation energies. Investigations into the synthesis or reactivity of this compound could be significantly enhanced by such computational studies. For instance, understanding the mechanism of amide formation at the 8-position of the cinnoline ring would benefit from a detailed computational analysis. To date, no such mechanistic studies have been made available.
Structure–Energy Relationship Studies
Structure-energy relationship studies involve the systematic investigation of how changes in the molecular structure of a compound affect its energy and, consequently, its stability and reactivity. For this compound, this could involve exploring the energetic consequences of rotating the carboxamide group or substituting other functional groups onto the cinnoline core. Currently, there is a lack of published research focusing on the structure-energy relationships of this specific molecule.
In the absence of dedicated research, detailed data tables for the computational and theoretical properties of this compound cannot be compiled.
In Silico Prediction of Novel this compound Derivatives
The prediction of novel this compound derivatives with desired therapeutic properties is significantly enhanced through the use of computational, or in silico, methods. These techniques allow for the rational design and screening of virtual compounds, prioritizing those with the highest potential for synthesis and biological testing. Key methodologies in this endeavor include molecular docking and quantitative structure-activity relationship (QSAR) modeling.
Molecular docking simulations are employed to predict the binding orientation and affinity of novel this compound derivatives within the active site of a biological target. This structure-based approach requires the three-dimensional structure of the target protein, which can be obtained from crystallographic data or homology modeling. For instance, in the pursuit of new anticancer agents, derivatives could be docked into the binding sites of validated targets such as tubulin or specific kinases. A study on novel cinnoline derivatives as potential inhibitors of tubulin polymerization demonstrated that docking results can identify compounds with high binding affinities, with some derivatives achieving a computational Ki as low as 0.5 nM. nih.govelsevierpure.com This process provides insights into the crucial molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-protein recognition, guiding the design of derivatives with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) modeling represents another powerful tool in the computational chemist's arsenal. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. In a 3D-QSAR study on cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to build predictive models. nih.gov These models, which yielded high predictive values, can elucidate the key steric, electrostatic, and hydrophobic features of the cinnoline scaffold that are critical for inhibitory activity. nih.gov Such findings are invaluable for designing novel this compound derivatives. For example, the contour maps generated from CoMFA and CoMSIA can indicate regions where bulky or hydrophilic substituents would be beneficial for enhancing the desired biological effect. nih.gov
The application of these in silico approaches allows for the creation of focused virtual libraries of this compound derivatives. These libraries can be designed to explore a wide range of chemical space by systematically modifying the substituents on the cinnoline core and the carboxamide group. The subsequent virtual screening of these libraries against a panel of biological targets can rapidly identify promising candidates. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted using computational models to ensure that the designed molecules possess favorable pharmacokinetic profiles. For instance, in silico studies on other heterocyclic compounds, such as quinoline (B57606) derivatives, have successfully been used to predict ADME characteristics and identify compounds with good oral bioavailability. biointerfaceresearch.com
Advanced Chemical Applications and Material Science Potentials Excluding Biological/pharmacological
Coordination Chemistry: An Unexplored Frontier
The potential of Cinnoline-8-carboxamide as a ligand in metal complexes is a significant area that appears unexplored. Typically, nitrogen-containing heterocycles and amide functionalities are excellent candidates for coordinating with metal ions. For analogous compounds like N-(Quinolin-8-yl)quinoline-2-carboxamide, the synthesis and characterization of their metal complexes are documented, revealing specific coordination modes and spectroscopic properties. However, no such specific data exists for this compound. The synthesis of its metal complexes, along with their spectroscopic and structural analysis, remains a hypothetical exercise pending future research.
Supramolecular Chemistry: A World of Possibility
The structure of This compound , featuring both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the cinnoline (B1195905) nitrogens), suggests a high potential for forming intricate supramolecular architectures.
Hydrogen Bonding Networks and Crystal Engineering
In theory, the molecule could participate in a variety of hydrogen bonding motifs, leading to the formation of one-, two-, or three-dimensional networks. The study of how molecules interact and self-assemble in the solid state, known as crystal engineering, could reveal interesting crystalline structures for this compound. However, specific studies detailing its crystal structure and the resulting hydrogen bond networks are absent from the current scientific literature.
Host-Guest Chemistry
The cinnoline scaffold could potentially act as a component in larger host molecules designed to encapsulate smaller guest molecules. This area of host-guest chemistry relies on non-covalent interactions to form specific complexes. While the concept is applicable, there are no published examples of host-guest systems based on a this compound scaffold.
Potential in Functional Materials Science
The application of a chemical compound in functional materials science often stems from its unique electronic, optical, or structural properties. For many organic molecules, properties like fluorescence or the ability to form porous materials through self-assembly are key. While the broader class of cinnolines has been noted for some interesting physical characteristics, the specific potential of This compound in this domain is yet to be investigated and reported.
Exploration as Luminescent Materials
The exploration of cinnoline derivatives as luminescent materials is a growing field of interest. The inherent aromaticity and rigid planar structure of the cinnoline core provide a robust scaffold for photoluminescence. While specific photophysical data for this compound is not extensively documented, studies on related cinnoline-containing polymers and quinoline (B57606) derivatives offer valuable insights into its potential.
Research has shown that incorporating a cinnoline core into poly(arylene ethynylene)s (PAEs) results in polymers with notable fluorescence properties. researchgate.netnih.gov These materials exhibit fluorescence that is highly sensitive to external stimuli, such as the presence of metal ions like Pd(II), suggesting their utility in chemical sensors. researchgate.netnih.gov The fluorescence in these systems arises from the delocalized π-electrons within the conjugated backbone, a feature intrinsic to the this compound structure. The emission spectra of these polymers can be tuned, and their fluorescence quantum yields can be significant, indicating efficient light emission. nih.gov
Furthermore, quinoline derivatives, which are structural isomers of cinnolines, are widely recognized for their fluorescent properties and have been successfully used in Organic Light-Emitting Diodes (OLEDs). mdpi.com The introduction of a carboxamide group, such as the one in this compound, can further influence the photophysical properties by modifying the electronic distribution and providing sites for hydrogen bonding, which can affect solid-state packing and luminescence efficiency. The potential for intramolecular charge transfer (ICT) between the electron-rich cinnoline ring and the electron-withdrawing carboxamide group could lead to interesting solvatochromic and emissive properties.
Table 1: Representative Photophysical Properties of Related Heterocyclic Derivatives This table presents data for related compounds to illustrate the potential of the cinnoline scaffold, as specific data for this compound is limited.
| Compound Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Application Note | Reference |
|---|---|---|---|---|---|
| Cinnoline-containing PAE | ~425 | ~450-550 | Not specified | Fluorescence quenching sensor for Pd(II) | nih.gov |
| Quinoline-chalcone derivative | ~365 | Not specified | Not specified | π → π* electronic transition observed | nih.gov |
Evaluation in Nonlinear Optics (NLO) Applications
Nonlinear optical (NLO) materials are crucial for modern technologies like optical computing, data storage, and telecommunications. youtube.com The key to a molecule's NLO activity lies in its ability to exhibit a nonlinear response to an intense electromagnetic field, a property governed by its molecular polarizability and hyperpolarizability. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics are prime candidates for NLO materials. nih.gov
This compound possesses the fundamental structural features for potential NLO activity. The bicyclic aromatic system provides a large, delocalized π-electron cloud. The strategic placement of the carboxamide group at the 8-position can induce a significant dipole moment and enhance the asymmetry of the electron distribution, which is critical for second-order NLO effects.
Theoretical and experimental studies on analogous heterocyclic systems support this potential. For instance, quinoline-based derivatives have been investigated for their NLO properties, with density functional theory (DFT) calculations revealing substantial first hyperpolarizability (β) values. mdpi.comnih.gov These studies demonstrate that modifying the donor-acceptor character within the molecule can tune the NLO response. In this compound, the cinnoline ring can act as an electron-donating or π-bridge component, while the carboxamide group serves as an electron acceptor. This inherent D-π-A-like character suggests that it could exhibit a significant NLO response. The development of materials like fluorenone derivatives and other organic molecules for NLO applications underscores the importance of charge transfer moieties, a key feature of the title compound. youtube.comymerdigital.com
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of cinnolines, such as the Richter or Widman-Stoermer syntheses, often involves hazardous reagents like diazonium intermediates and strong oxidants, posing safety and environmental concerns. nih.govwikipedia.org Future research is increasingly focused on developing novel, practical, and safer synthetic routes that align with the principles of green chemistry.
Recent advancements have demonstrated efficient, three-step routes to the cinnoline (B1195905) core that avoid dangerous intermediates. nih.govresearchgate.net One promising approach starts with functionalized aryl halides and employs a Sonogashira reaction, followed by a reaction with hydrazine (B178648) 1,2-dicarboxylate reagents. researchgate.net This sequence leads to the direct formation of dihydrocinnolines via an in situ 6-endo-dig cyclization, which can then be easily converted to the aromatic cinnoline scaffold in a single step. nih.govresearchgate.net
Furthermore, metal-catalyzed reactions are emerging as powerful tools for creating cinnoline derivatives. pnrjournal.com Palladium- and copper-catalyzed tandem annulation reactions, for instance, offer efficient pathways for C-C and C-N bond formation. ijper.org Rhodium-catalyzed redox-neutral annulation between azo and diazo compounds also provides a direct route to cinnolines under mild conditions. pnrjournal.com These modern methods are not only safer but also offer greater flexibility for creating diverse, functionalized cinnoline analogues. researchgate.net
Future work will likely concentrate on optimizing these metal-catalyzed systems, exploring more earth-abundant catalysts, and developing one-pot procedures to maximize efficiency and minimize waste, contributing to a more sustainable chemical industry.
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by transforming how chemists design and execute synthetic routes. ijper.orgslideshare.net For complex targets like Cinnoline-8-carboxamide, these computational tools offer a path to overcoming significant synthetic challenges.
Key applications of AI/ML in the synthesis of cinnoline derivatives include:
Predictive Chemistry: Algorithms can now predict the outcomes and yields of unknown reactions with increasing accuracy, reducing the need for extensive empirical screening. rsc.org
Automated Synthesis Planning: Tools can generate step-by-step synthetic plans, integrating with robotic systems to automate the design-make-test-analyze (DMTA) cycle. nih.gov This synergy allows for the rapid generation and screening of novel molecular candidates.
De Novo Drug Design: Generative deep learning models can design novel compounds that are not only predicted to be active against a specific biological target but are also synthetically accessible using established on-chip synthesis platforms. nih.gov
The integration of these technologies promises to shorten development timelines and enable the exploration of a much wider chemical space, leading to the discovery of this compound analogues with enhanced properties. ijper.org
Table 1: Application of AI/ML in Chemical Synthesis
| AI/ML Application | Description | Potential Impact on this compound Synthesis |
|---|---|---|
| Retrosynthesis Planning | Algorithms suggest pathways to build a target molecule from simpler precursors. | Identifies more efficient and cost-effective routes, avoiding hazardous steps. ijper.orgslideshare.net |
| Reaction Yield Prediction | Models predict the percent yield of a chemical reaction before it is run. | Prioritizes high-yielding reactions, reducing wasted time and materials. rsc.org |
| Automated DMTA Cycles | Integration of generative models with robotic synthesis and high-throughput screening. | Accelerates the discovery of new derivatives with optimized properties. nih.gov |
| Generative Molecular Design | AI creates novel molecular structures tailored for bioactivity and synthesizability. | Designs new this compound analogues with improved therapeutic potential. nih.gov |
Advanced Characterization Techniques for Dynamic Chemical Processes
While standard characterization techniques such as Nuclear Magnetic Resonance (PMR), Infrared (IR) spectroscopy, and mass spectrometry are essential for confirming the structure of final products, future research will increasingly rely on advanced techniques to monitor and understand dynamic chemical processes in real-time. nih.gov
Understanding the mechanism of a reaction, identifying transient intermediates, and optimizing reaction kinetics are crucial for developing robust and scalable synthetic methods. For the synthesis of this compound, advanced characterization could involve:
In-situ Spectroscopic Monitoring: Techniques like Process Analytical Technology (PAT), using probes for FT-IR, Raman, or NMR spectroscopy, allow chemists to "watch" a reaction as it happens. This provides invaluable data on reaction rates, the formation of intermediates, and the onset of side reactions, enabling precise control and optimization.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and elucidate complex reaction mechanisms. This in silico analysis complements experimental data, providing a deeper understanding of how a reaction proceeds at the molecular level.
Advanced Mass Spectrometry: Techniques such as electrospray ionization (ESI-MS) can be used to detect and characterize short-lived intermediates directly from a reaction mixture, offering direct evidence for proposed mechanisms.
By combining these advanced characterization tools, researchers can move from a static picture of reactants and products to a dynamic understanding of the entire reaction landscape, facilitating the development of more efficient and reliable syntheses for this compound.
Exploration of this compound in Catalysis and Reaction Development
The vast majority of research on the cinnoline scaffold has focused on its potent and diverse biological activities, leading to its development as an inhibitor of various enzymes and a lead for therapeutic agents. nih.gov However, the structural features of the cinnoline ring system suggest a potential, yet largely unexplored, future role in the field of catalysis.
Nitrogen-containing heterocyclic compounds are a cornerstone of modern catalysis, frequently serving as ligands that coordinate to a metal center. These ligands are critical for modulating the catalyst's reactivity, selectivity, and stability. The cinnoline nucleus, with its two adjacent nitrogen atoms, presents an intriguing bidentate chelation motif that could be harnessed in catalyst design.
Future research directions could include:
Design of Novel Ligands: Synthesizing derivatives of this compound where the carboxamide group or other positions on the ring are functionalized to enhance coordination to transition metals like palladium, rhodium, iridium, or copper.
Application in Asymmetric Catalysis: Developing chiral cinnoline-based ligands for use in asymmetric synthesis, a critical technology for producing enantiomerically pure pharmaceuticals.
Organocatalysis: Investigating the potential of the cinnoline scaffold itself, or its derivatives, to act as an organocatalyst, leveraging the basicity and electronic properties of the nitrogen atoms to promote chemical reactions without a metal.
While the current literature focuses on the synthesis of cinnolines using catalysts, a paradigm shift towards using cinnolines as catalysts or ligands could open up new avenues in reaction development, adding a significant new dimension to the utility of this versatile heterocycle. researchgate.netnih.gov
Q & A
Basic: What are the key considerations for synthesizing Cinnoline-8-carboxamide with high purity?
Synthesis requires multi-step optimization, including precise control of reaction conditions (e.g., temperature, solvent selection, and stoichiometry) to minimize side products. For example, fluorination and methylation steps must be carefully monitored using techniques like HPLC or NMR to verify intermediate purity . Post-synthesis purification methods, such as recrystallization or column chromatography, are critical for isolating the target compound. Yield optimization may involve iterative adjustments to catalyst concentrations or reaction times .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Essential for confirming structural integrity, particularly for distinguishing carboxamide protons and aromatic ring substituents .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95% recommended for biological assays) and detects trace impurities .
- Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns for structural elucidation .
- Infrared (IR) Spectroscopy: Identifies functional groups like the carboxamide C=O stretch (~1650 cm⁻¹) .
Advanced: How can researchers design experiments to evaluate this compound’s interaction with biological targets?
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (e.g., Kd values) for enzymes or receptors .
- Cellular Uptake Studies: Employ fluorescently labeled analogs and confocal microscopy to track subcellular localization .
- Mutagenesis Studies: Identify critical binding residues by comparing wild-type and mutant target proteins .
- Negative Controls: Include competitive inhibitors or scrambled compounds to validate specificity .
Advanced: How should researchers address contradictions in activity data across different studies?
- Comparative Analysis: Replicate experiments under standardized conditions (e.g., pH, buffer composition) to isolate variables .
- Meta-Analysis: Apply statistical tools (e.g., funnel plots) to assess publication bias or heterogeneity in datasets .
- Mechanistic Validation: Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm observed effects .
Basic: What strategies are recommended for conducting a systematic literature review on this compound?
- Database Selection: Prioritize PubMed, Web of Science, and specialized chemistry databases (e.g., Reaxys) for comprehensive coverage .
- Search Terms: Combine keywords (e.g., “this compound AND kinase inhibition”) with Boolean operators .
- Inclusion/Exclusion Criteria: Define parameters (e.g., publication date ≥2010, peer-reviewed journals) to filter irrelevant studies .
Advanced: What computational approaches are suitable for modeling this compound’s structure-activity relationships (SAR)?
- Molecular Docking: Predict binding modes using software like AutoDock Vina with crystal structures of target proteins .
- Quantitative SAR (QSAR): Develop regression models correlating substituent electronic properties (e.g., Hammett constants) with activity .
- MD Simulations: Assess conformational stability and ligand-protein dynamics over nanosecond timescales .
Advanced: How can researchers evaluate the stability of this compound under physiological conditions?
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS .
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
- Light Sensitivity: Conduct accelerated stability testing under UV/visible light to identify photodegradation products .
Basic: What methodologies are used to analyze pharmacological data (e.g., IC50, EC50) for this compound?
- Dose-Response Curves: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Statistical Validation: Apply ANOVA or t-tests to compare efficacy across concentrations, ensuring p < 0.05 significance .
- Reproducibility: Report triplicate measurements with standard deviations to confirm consistency .
Advanced: How can systematic review principles improve the reproducibility of this compound studies?
- Protocol Registration: Pre-register methods on platforms like PROSPERO to reduce bias .
- Data Sharing: Deposit raw datasets in repositories (e.g., Zenodo) for independent validation .
- Risk of Bias Assessment: Use tools like ROBIS to evaluate study design flaws (e.g., blinding, randomization) .
Basic: What steps ensure reproducibility when replicating published synthesis protocols for this compound?
- Detailed Documentation: Record exact reagent grades, equipment models, and environmental conditions (e.g., humidity) .
- Intermediate Characterization: Share NMR spectra and HPLC chromatograms for all intermediates .
- Troubleshooting Logs: Document deviations (e.g., unexpected precipitates) and corrective actions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
